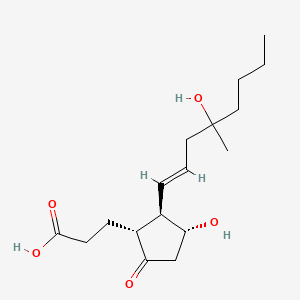

tetranor-Misoprostol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H28O5 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid |

InChI |

InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21)/b6-5+/t12-,13-,14-,17?/m1/s1 |

InChI Key |

YFJARCYAVNJENL-UJBVHABQSA-N |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Tetranor-Misoprostol

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathway of tetranor-Misoprostol, a significant metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Chemical Structure and Identification

This compound is the de-esterified and subsequently chain-shortened metabolite of Misoprostol.[1][2] Its chemical identity is defined by the following identifiers:

-

IUPAC Name : 3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid[3]

-

Synonyms : 2,3,4,5-Tetranor-misoprostol Acid[3]

-

SMILES String : CCCCC(C)(O)C/C=C/--INVALID-LINK----INVALID-LINK--CC1=O[1]

-

InChI Key : YFJARCYAVNJENL-UJBVHABQSA-N[1]

The structure consists of a cyclopentanone (B42830) ring with two side chains, characteristic of prostanoids. The "tetranor" designation indicates the removal of four carbon atoms from the parent prostaglandin structure through metabolic processes.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 312.4 g/mol | [1][3][4] |

| Purity | ≥95% | [1][4][5] |

| Formulation | A solution in acetonitrile | [1][4][5] |

| Solubility | DMF: 100 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 1 mg/ml | [1] |

| Storage Temperature | -80°C | [1][5] |

| Stability | ≥ 2 years at -80°C | [1] |

Metabolic Pathway of Misoprostol to this compound

This compound is a metabolite of Misoprostol, formed through a series of metabolic reactions.[1][5][6][7] The initial and rapid step is the de-esterification of Misoprostol to its active form, Misoprostol free acid.[8][9] This is followed by further metabolism, including beta-oxidation of the alpha side chain, leading to the formation of the more polar this compound.[2][8] This metabolic conversion has been observed in various species, including rats, dogs, and monkeys.[1][5][6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not extensively available in the public domain. The information presented in this guide is primarily sourced from chemical supplier datasheets and drug databases. These sources confirm that this compound is commercially available as a research chemical with a purity of ≥95%.[1][4][5] The characterization of this compound for commercial purposes typically involves standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation. However, specific instrumental parameters and detailed methodologies are proprietary to the manufacturers.

Conclusion

This compound is a key metabolite in the biotransformation of Misoprostol. Its structure is characterized by a shortened carboxylic acid side chain, which increases its polarity. Understanding the structure and metabolic fate of Misoprostol is crucial for comprehending its pharmacokinetic and pharmacodynamic profile. While detailed experimental protocols for its characterization are not widely published, its availability as a certified reference material facilitates further research into its biological activity and analytical detection.

References

- 1. caymanchem.com [caymanchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 2,3,4,5-Tetranor-misoprostol Acid | C17H28O5 | CID 168313033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Cayman Chemical [bioscience.co.uk]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]

- 7. This compound, 50ΜG | Labscoop [labscoop.com]

- 8. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Tetranor-Misoprostol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-misoprostol is a principal and more polar metabolite of misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1. Misoprostol is widely used for its gastric cytoprotective and uterotonic effects. Understanding the chemical properties and stability of its metabolites, such as this compound, is crucial for comprehending its pharmacokinetic profile, mechanism of action, and for the development of analytical methods for its detection and quantification in biological matrices. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, including detailed experimental protocols and a visualization of its metabolic pathway.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈O₅ | [1][2] |

| Molecular Weight | 312.4 g/mol | [1][2] |

| Formal Name | 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid | [1] |

| Solubility | - DMF: ~100 mg/mL- DMSO: ~50 mg/mL- Ethanol: ~50 mg/mL- PBS (pH 7.2): ~1 mg/mL | [1] |

| Physical Form | Typically supplied as a solution in acetonitrile (B52724). | [1] |

Stability Profile

This compound, as a prostaglandin metabolite, is expected to be sensitive to temperature, pH, and light. Proper storage is critical to maintain its integrity.

| Condition | Stability | Recommendations | Source |

| Long-term Storage | Stable for at least 2 years. | Store at -80°C. | [1][3] |

| Shipping | Stable under specified shipping conditions. | Shipped on dry ice. | [1] |

Detailed studies on the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic) and the characterization of its degradation products are not extensively reported in the available literature. However, studies on the parent compound, misoprostol, indicate that it is susceptible to degradation, particularly in the presence of moisture and at elevated temperatures. The degradation of misoprostol can lead to the formation of type A (dehydrated), type B, and 8-epi misoprostol.[4]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available. However, based on general laboratory practices for similar lipid compounds, the following methodologies can be adapted.

Determination of Melting Point (General Protocol for Lipid Compounds)

The melting point of a lipid compound can be determined using a standard melting point apparatus.

-

Sample Preparation: A small amount of the purified and dried this compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. This range represents the melting point.[5][6][7][8]

Solubility Determination (General Protocol)

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11][12]

Stability Indicating HPLC Method (General Protocol for Prostaglandins)

A stability-indicating HPLC method is crucial for assessing the stability of this compound and identifying its degradation products.

-

Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used for prostaglandin analysis.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Detection: UV detection at a low wavelength (e.g., ~200-210 nm) is often used for prostaglandins (B1171923) as they may lack a strong chromophore.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of this compound are subjected to stress conditions (e.g., acid, base, heat, light, oxidation). The method should be able to separate the intact drug from any degradation products formed.[13][14][15][16]

-

Analysis: The stressed samples are then analyzed using the developed HPLC method to monitor the degradation of this compound and the formation of any new peaks corresponding to degradation products.

Metabolic and Signaling Pathway

This compound is a metabolite of misoprostol. The metabolic pathway involves the de-esterification of misoprostol to its active free acid, which is then further metabolized. The following diagram illustrates the metabolic formation of this compound.

Metabolic pathway of misoprostol to this compound.

Misoprostol, as a prostaglandin E1 analog, exerts its effects by interacting with prostaglandin E (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are G-protein coupled receptors (GPCRs). While the specific interaction of this compound with these receptors is not well-documented, it is plausible that it retains some affinity for these receptors, contributing to the overall pharmacological effect. The general signaling pathway for EP receptor activation is depicted below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2,3,4,5-Tetranor-misoprostol Acid | C17H28O5 | CID 168313033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. Development and validation of a stability-indicating method, structural elucidation of new degradation products from misoprostol by LC-MS time-of-flight, and an ex vivo study of vaginal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. thinksrs.com [thinksrs.com]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Analytical methodology to determine the potency and quality of misoprostol tablets | Semantic Scholar [semanticscholar.org]

The Biological Significance of Tetranor-Misoprostol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely utilized therapeutic agent for the prevention of NSAID-induced gastric ulcers and for various obstetrical and gynecological applications. Its clinical efficacy is primarily attributed to its rapid conversion to the active metabolite, misoprostol acid. Subsequent metabolic processes lead to the formation of several downstream metabolites, including tetranor-misoprostol. While the pharmacological actions of misoprostol and its primary active metabolite are well-documented, the biological significance of this compound remains largely uncharacterized in the scientific literature. This technical guide provides a comprehensive overview of the metabolic pathways leading to this compound formation, summarizes the known quantitative data, and presents detailed experimental protocols to facilitate further investigation into its potential biological activity. The guide also employs Graphviz diagrams to visually represent key metabolic and signaling pathways, offering a valuable resource for researchers in pharmacology, drug metabolism, and reproductive biology.

Introduction

Misoprostol exerts its physiological effects by acting as an agonist at prostaglandin E (EP) receptors, specifically EP1, EP2, EP3, and EP4. This interaction mediates a range of responses, including the inhibition of gastric acid secretion and the stimulation of uterine contractions. Following administration, misoprostol undergoes rapid de-esterification to form its biologically active free acid metabolite, misoprostol acid.[1][2] This active metabolite is then subject to further metabolism, primarily through beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to the formation of dinor and tetranor metabolites.[1][3] this compound is recognized as a more polar, and generally considered inactive, metabolite that is primarily excreted in the urine.[1][2]

Despite its characterization as an inactive metabolite, the formation of this compound is a significant step in the clearance of misoprostol. Understanding the specifics of this metabolic pathway is crucial for a complete pharmacokinetic profile of the drug. Furthermore, while currently presumed to be inactive, a thorough investigation into its potential for residual or distinct biological activity is warranted to fully comprehend the pharmacological cascade of misoprostol. This guide aims to provide the necessary background and methodological framework for such an investigation.

Metabolic Pathway of Misoprostol

The metabolic cascade of misoprostol is a rapid and efficient process designed to convert the prodrug into its active form and subsequently into excretable, inactive metabolites.

Caption: Metabolic pathway of misoprostol.

Quantitative Data

Quantitative data regarding the pharmacokinetics of misoprostol and its primary active metabolite, misoprostol acid, are available. However, specific quantitative data for this compound, such as its plasma concentration and rate of formation, are not well-documented in publicly available literature. The following table summarizes key pharmacokinetic parameters of misoprostol and misoprostol acid.

| Parameter | Misoprostol | Misoprostol Acid | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~12 minutes (oral) | 34 +/- 17 minutes (oral) | [2][4] |

| Plasma Protein Binding | <90% | 81-89% | [2][3] |

| Elimination Half-life | Not detectable | 20-40 minutes | [5] |

| Primary Route of Elimination | - | Primarily as inactive metabolites in urine | [2] |

Biological Activity and Significance

Currently, this compound is generally considered to be an inactive metabolite.[2] This presumption is based on its structural modifications, which likely reduce its affinity for prostaglandin receptors. However, direct experimental evidence to confirm this lack of activity is scarce. The biological significance of its formation primarily lies in its role as a terminal metabolite in the clearance pathway of misoprostol.

To definitively determine the biological significance of this compound, further research is required to assess its binding affinity to the various EP receptor subtypes and to evaluate its functional activity in relevant in vitro and in vivo models.

Experimental Protocols

The following section provides detailed methodologies that can be adapted to study the formation and biological activity of this compound.

Quantification of this compound in Biological Samples

This protocol is adapted from established methods for the quantification of other tetranor prostaglandin metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Objective: To quantify the concentration of this compound in plasma or urine.

Materials:

-

Biological sample (plasma or urine)

-

Deuterated this compound internal standard (requires custom synthesis)

-

Solid-phase extraction (SPE) cartridges (C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Spike samples with a known concentration of deuterated this compound internal standard.

-

Acidify the sample with formic acid to a pH of ~3.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the prostaglandin metabolites.

-

Wash the cartridge with a low-organic solvent mixture to remove interfering substances.

-

Elute the metabolites with a high-organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in negative ion mode.

-

Monitor the specific parent-to-daughter ion transitions for both this compound and its deuterated internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of a this compound analytical standard.

-

Calculate the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: LC-MS/MS workflow for this compound.

In Vitro Prostaglandin Receptor Activity Assay

This protocol outlines a general method to assess the ability of this compound to activate prostaglandin E (EP) receptors, adapted from generic receptor-binding and second messenger assays.[8][9]

Objective: To determine if this compound can bind to and activate EP receptors.

Materials:

-

Cell lines stably expressing individual human EP receptor subtypes (EP1, EP2, EP3, EP4).

-

This compound.

-

Radiolabeled prostaglandin E2 ([³H]-PGE2) for binding assays.

-

Assay kits for second messengers (e.g., cAMP for EP2/EP4, calcium flux for EP1, or GTPγS binding for EP3).

Procedure:

-

Receptor Binding Assay (Competitive Binding):

-

Culture cells expressing a specific EP receptor subtype to confluence in appropriate multi-well plates.

-

Incubate the cells with a fixed concentration of [³H]-PGE2 and increasing concentrations of unlabeled this compound.

-

After incubation, wash the cells to remove unbound radioligand.

-

Lyse the cells and measure the bound radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of [³H]-PGE2 binding (IC50) to assess its binding affinity.

-

-

Functional Assay (Second Messenger Measurement):

-

Culture cells expressing a specific EP receptor subtype.

-

Treat the cells with increasing concentrations of this compound.

-

Following treatment, measure the levels of the appropriate second messenger (e.g., cAMP for EP2/EP4, intracellular calcium for EP1).

-

Generate a dose-response curve to determine the EC50 (concentration for 50% maximal effect) and the maximum efficacy of this compound.

-

Caption: In vitro receptor activity assay workflow.

Conclusion and Future Directions

References

- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Absorption kinetics of misoprostol with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gynuity.org [gynuity.org]

- 6. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolism of Misoprostol to tetranor-Misoprostol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Misoprostol (B33685), with a specific focus on its conversion to the tetranor-Misoprostol metabolite. The document details the metabolic pathways, presents available quantitative data, outlines experimental protocols for analysis, and includes visualizations to facilitate understanding.

Introduction

Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, is a widely used pharmaceutical agent for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological applications.[1] As a prodrug, Misoprostol undergoes rapid and extensive metabolism in vivo to form its pharmacologically active metabolite, Misoprostol Acid (MPA).[2][3] Subsequently, MPA is further metabolized into inactive, more polar compounds, including dinor and tetranor metabolites, prior to excretion.[4][5] Understanding the metabolic fate of Misoprostol, particularly the formation of its tetranor derivative, is crucial for comprehensive pharmacokinetic and toxicological assessments.

The Metabolic Pathway from Misoprostol to this compound

The in vivo transformation of Misoprostol to this compound is a multi-step process involving enzymatic reactions in various tissues. The pathway can be broadly categorized into two major stages:

Stage 1: De-esterification to the Active Metabolite

Upon oral administration, Misoprostol is rapidly and almost completely absorbed, after which it undergoes extensive first-pass metabolism.[3] The initial and most critical metabolic step is the de-esterification of the parent compound to its active form, Misoprostol Acid (SC-30695).[4][6] This reaction is so rapid that Misoprostol itself is often undetectable in plasma.[4]

Stage 2: Oxidative Metabolism of Misoprostol Acid

Misoprostol Acid is subsequently metabolized through two primary oxidative pathways, leading to the formation of inactive metabolites, including the tetranor derivative:

-

Beta-Oxidation of the Alpha Side Chain: This process involves the sequential removal of two-carbon units from the carboxylic acid (alpha) side chain of Misoprostol Acid. This metabolic cascade is a common pathway for the degradation of fatty acids.

-

Omega-Oxidation of the Beta Side Chain: Concurrently, the terminal methyl group (omega-carbon) of the other side chain (beta side chain) undergoes hydroxylation, a reaction catalyzed by Cytochrome P450 enzymes.[4][7] Specifically, members of the CYP4F family have been identified as being involved in the omega-oxidation of prostaglandins.[7] This initial hydroxylation is followed by further oxidation to a carboxylic acid.

The combination of these oxidative processes results in the formation of dinor (two carbons shorter) and tetranor (four carbons shorter) metabolites of Misoprostol Acid.[4][5] These metabolites are more polar and are readily excreted, primarily in the urine.[4]

Data Presentation: Pharmacokinetics of Misoprostol Acid

While specific quantitative data on the in vivo concentrations of this compound are limited in the available literature, extensive pharmacokinetic studies have been conducted on its immediate precursor, Misoprostol Acid. The following tables summarize the key pharmacokinetic parameters of Misoprostol Acid following various routes of administration. This data provides a crucial context for understanding the rate and extent of the formation of its downstream metabolites.

Table 1: Pharmacokinetic Parameters of Misoprostol Acid after a Single 400 µg Oral Dose

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (pg/mL) | 287.6 ± 144.3 | [8] |

| Tmax (min) | 27.5 ± 14.8 | [8] |

| AUC (0-360 min) (pg·h/mL) | 402.8 ± 151.6 | [8] |

Table 2: Pharmacokinetic Parameters of Misoprostol Acid after a Single 400 µg Sublingual Dose

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (pg/mL) | 574.8 ± 250.7 | [8] |

| Tmax (min) | 26.0 ± 11.5 | [8] |

| AUC (0-360 min) (pg·h/mL) | 743.7 ± 291.2 | [8] |

Table 3: Pharmacokinetic Parameters of Misoprostol Acid after a Single 400 µg Vaginal Dose

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (pg/mL) | 125.2 ± 53.8 | [8] |

| Tmax (min) | 75.0 (approx.) | [1] |

| AUC (0-360 min) (pg·h/mL) | 433.7 ± 182.6 | [8] |

Experimental Protocols

The quantification of Misoprostol and its metabolites in biological matrices requires highly sensitive analytical methods due to their low concentrations and rapid clearance. The following sections outline a general workflow and specific methodologies based on established protocols for Misoprostol Acid, which can be adapted for the analysis of this compound.

Experimental Workflow

The analysis of Misoprostol metabolites typically involves sample collection, preparation (including extraction and clean-up), and instrumental analysis.

Sample Collection and Handling

-

Blood: Whole blood, serum, or plasma can be used. Samples should be collected in appropriate tubes (e.g., containing an anticoagulant for plasma). Given the instability of Misoprostol Acid at room temperature, samples should be processed promptly by centrifugation and the resulting plasma or serum frozen at -20°C or lower until analysis.[9]

-

Urine: Urine samples should be collected in sterile containers and stored frozen at -20°C or lower.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common technique for the extraction and clean-up of Misoprostol metabolites from biological fluids.[8][10]

-

Conditioning: An appropriate SPE cartridge (e.g., Oasis HLB) is conditioned with methanol (B129727) followed by water.

-

Loading: The biological sample (e.g., 1 mL of serum) is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., a water/methanol mixture) to remove interfering substances.

-

Elution: The analyte of interest is eluted from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.

Instrumental Analysis: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of Misoprostol metabolites.[10][11]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. For Misoprostol Acid, a common transition is m/z 367.0 → 249.1.[11] A similar approach would be developed for this compound.

-

Conclusion

The in vivo metabolism of Misoprostol is a rapid and complex process initiated by de-esterification to the active metabolite, Misoprostol Acid. Subsequent beta- and omega-oxidation leads to the formation of inactive, polar metabolites such as this compound, which are then excreted. While the metabolic pathway is well-characterized, quantitative data on the in vivo levels of this compound remain scarce, with the majority of pharmacokinetic research focused on the pharmacologically active Misoprostol Acid. The analytical methodologies established for Misoprostol Acid, particularly UPLC-MS/MS, provide a robust framework for future studies aimed at quantifying this compound and further elucidating the complete metabolic profile of Misoprostol in various physiological and pathological conditions. Further research is warranted to identify the specific enzymes responsible for each metabolic step and to quantify the relative contributions of each pathway to the overall disposition of Misoprostol.

References

- 1. misoprostol.org [misoprostol.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. [PDF] Cytochrome P 450 Enzymes in Oxygenation of Prostaglandin Endoperoxides and Arachidonic Acid Cloning , Expression and Catalytic Properties of CYP | Semantic Scholar [semanticscholar.org]

- 7. diva-portal.org [diva-portal.org]

- 8. Development a quantitative method for the determination of misoprostol acid in human serum - MedCrave online [medcraveonline.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Misoprostol's Metabolites in Plasma: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely used medication with applications in both gastroenterology and obstetrics and gynecology. As a prodrug, misoprostol undergoes rapid and extensive metabolism to exert its therapeutic effects. The primary active metabolite, misoprostol acid, is responsible for most of its clinical activity. While further metabolism leads to the formation of dinor and tetranor metabolites, a comprehensive pharmacokinetic profile of tetranor-misoprostol in human plasma is not well-documented in publicly available scientific literature.

This technical guide, therefore, focuses on the extensive pharmacokinetic data available for misoprostol acid, the immediate precursor to this compound. Understanding the pharmacokinetic profile of misoprostol acid is crucial for predicting the formation and potential effects of its downstream metabolites. This guide provides a detailed summary of the quantitative pharmacokinetic data for misoprostol acid, outlines the experimental protocols for its analysis, and visually represents the metabolic pathway and a typical experimental workflow.

Data Presentation: Pharmacokinetics of Misoprostol Acid in Plasma

The pharmacokinetic parameters of misoprostol acid exhibit significant variability depending on the route of administration. The following table summarizes the key pharmacokinetic parameters—peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC)—for various administration routes.

| Administration Route | Dose (µg) | Cmax (pg/mL) | Tmax (minutes) | AUC (pg·h/mL) |

| Oral | 400 | 287.6 ± 144.3[1][2] | 27.5 ± 14.8[1][2] | 402.8 ± 151.6 (to 360 min)[1][2] |

| 400 | 277 ± 124[3] | 34 ± 17[3] | 273.3 ± 110.0 (to 240 min)[3] | |

| 200 | - | - | - | |

| Sublingual | 400 | 574.8 ± 250.7[1][2] | 26.0 ± 11.5[1][2] | 743.7 ± 291.2 (to 360 min)[1][2] |

| 800 | - | - | - | |

| Vaginal | 400 | 125.2 ± 53.8[1][2] | 72.0 ± 34.5[1][2] | 433.7 ± 182.6 (to 360 min)[1][2] |

| 400 | 165 ± 86[3] | 80 ± 27[3] | 503.3 ± 296.7 (to 240 min)[3] | |

| 25 | 21.9 (11.9-30.1) | 135 (41.4-300) | 68.0 (40.8-84.7) (to 6h)[4] | |

| Buccal | 25 | - | - | 16.5 (15.4-17.5) (to 4h)[5] |

| 50 | - | - | - |

Experimental Protocols

The quantification of misoprostol acid in plasma requires sensitive and specific analytical methods due to its low concentrations and short half-life. The following section details the typical methodologies employed in pharmacokinetic studies of misoprostol acid.

Study Design and Subject Population

Pharmacokinetic studies of misoprostol are often conducted in healthy female volunteers.[6] A common study design is a single-dose, crossover study to compare different routes of administration.[6][7] Participants are typically required to be in a fasted state before drug administration.[6]

Dosing and Sample Collection

A single dose of misoprostol, commonly 200 µg or 400 µg, is administered.[1][2][3] Blood samples are collected at frequent intervals, especially in the initial hours after administration, to accurately characterize the absorption phase and Cmax.[1][2][6] A typical sampling schedule might include pre-dose, and then at multiple time points up to 10-12 hours post-dose.[6][8]

Analytical Methods

The primary methods for the quantitative analysis of misoprostol acid in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: Due to the complexity of the plasma matrix, a sample extraction step is necessary. This is commonly achieved through solid-phase extraction (SPE) or liquid-liquid extraction.[9][10]

-

Chromatographic Separation: A C18 reverse-phase column is typically used for the chromatographic separation of misoprostol acid from other plasma components.[9]

-

Mass Spectrometric Detection: A tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in negative ion mode, is used for detection.[10] Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for misoprostol acid and an internal standard.[9][10] The lower limit of quantification (LLOQ) for these methods can be as low as 5-10 pg/mL.[9][10][11]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

-

Derivatization: As misoprostol acid is not sufficiently volatile for GC analysis, a derivatization step is required.[12][13]

-

Analysis: The derivatized analyte is then analyzed by GC-MS/MS.[1][2][12]

Mandatory Visualizations

Metabolic Pathway of Misoprostol

Caption: Metabolic pathway of misoprostol.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

While the pharmacokinetic profile of this compound in plasma remains to be fully elucidated, a comprehensive understanding of its precursor, misoprostol acid, provides a critical foundation for future research. The data clearly indicates that the route of administration significantly influences the absorption and bioavailability of misoprostol acid. The analytical methodologies detailed in this guide are robust and sensitive, providing the necessary tools for further investigation into the pharmacokinetics of all of misoprostol's metabolites. Future studies focusing on the quantification of this compound in plasma are warranted to complete the pharmacokinetic picture of misoprostol and to better understand its complete metabolic fate and potential clinical relevance.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption kinetics of misoprostol with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of misoprostol acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of vaginal versus buccal misoprostol for labor induction at term - PMC [pmc.ncbi.nlm.nih.gov]

- 6. extranet.who.int [extranet.who.int]

- 7. A crossover pharmacokinetic study of misoprostol by the oral, sublingual and buccal routes. [womenshealth.synapseconnect.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Determination of misoprostol acid in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of tetranor-Misoprostol in Prostaglandin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of misoprostol (B33685) and the associated prostaglandin (B15479496) E (EP) receptor signaling cascades. While direct pharmacological data on its metabolite, tetranor-misoprostol, is scarce in current literature, this document outlines the established signaling mechanisms of its parent compounds and details the experimental protocols required to characterize the activity of metabolites like this compound.

Metabolism of Misoprostol

Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, is a prodrug that undergoes rapid and extensive metabolism to exert its pharmacological effects.[1][2] The primary metabolic cascade is crucial for understanding the nature of its metabolites, including this compound.

Following oral administration, misoprostol is quickly de-esterified into its biologically active free acid form, misoprostol acid (MPA).[2][3][4] This is the principal active metabolite responsible for the drug's clinical effects. MPA is then subject to further systemic metabolism through fatty acid oxidation pathways. This includes β-oxidation of the α-carboxyl side chain and ω-oxidation of the β-hydroxyl side chain, leading to the formation of inactive, more polar dinor and tetranor metabolites, which are then primarily excreted in the urine.[3][4][5] this compound is thus a downstream product of this metabolic clearance pathway.[6][7][8]

Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for misoprostol's active metabolite, misoprostol acid, following a 400 μg oral dose. Specific quantitative data for this compound are not extensively reported.

| Parameter | Misoprostol Acid (Oral Route) | This compound |

| Time to Peak (Tmax) | ~30 minutes[9] | Data not available |

| Peak Concentration (Cmax) | Variable, route-dependent[9] | Data not available |

| Bioavailability (AUC) | Higher with vaginal vs. oral route[9] | Data not available |

| Protein Binding | 81-89%[3][4] | Data not available |

| Elimination | Primarily excreted in urine as inactive metabolites[1] | Excreted in urine |

Prostaglandin E (EP) Receptor Signaling Pathways

The pharmacological actions of misoprostol acid are mediated through its interaction with specific G-protein coupled receptors (GPCRs) for prostaglandin E2 (PGE2), known as EP receptors. Misoprostol acid is an agonist for the EP2, EP3, and EP4 receptor subtypes.[10][11] The activation of these receptors triggers distinct intracellular signaling cascades.

-

EP2 and EP4 Receptors: These receptors couple to the Gs alpha subunit (Gαs). Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[12] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene transcription and cellular function.[12][13]

-

EP3 Receptor: This receptor primarily couples to the Gi alpha subunit (Gαi). Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels, thereby opposing the action of EP2/EP4 receptor activation.[12]

Receptor Binding Affinity

| Receptor Subtype | Misoprostol Acid (Ki, nM) | This compound (Ki, nM) |

| EP2 | 34[11] | Data not available |

| EP3 | 7.9[11] | Data not available |

| EP4 | 23[11] | Data not available |

Experimental Protocols for Functional Characterization

To determine the specific role of this compound in prostaglandin signaling, a series of standard biochemical and cell-based assays are required. These protocols allow for the quantification of receptor binding, functional activity (agonism or antagonism), and downstream cellular responses.

Protocol 1: cAMP Measurement Assay

This assay directly measures the functional consequence of EP receptor activation by quantifying changes in intracellular cAMP levels. It is the primary method for assessing agonism or antagonism at Gs- and Gi-coupled receptors like the EP subtypes.

Objective: To determine if this compound acts as an agonist or antagonist at EP2, EP3, or EP4 receptors.

Methodology:

-

Cell Culture: Utilize a cell line (e.g., HEK293T) stably or transiently expressing the human EP receptor subtype of interest (EP2, EP3, or EP4).

-

Cell Plating: Seed the cells into 96-well microplates and culture for 24-48 hours to allow for receptor expression and cell adherence.

-

Compound Preparation: Prepare serial dilutions of this compound. A known EP agonist (e.g., PGE2 or misoprostol acid) should be used as a positive control.

-

Cell Stimulation:

-

Aspirate the culture medium.

-

Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the prepared compound dilutions (this compound, controls) to the wells.

-

For antagonist testing, pre-incubate cells with this compound before adding a fixed concentration of the agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.[14]

-

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure cAMP concentration using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assay.[15]

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 2: Reporter Gene Assay

This assay measures a transcriptional event downstream of the initial signaling cascade. For EP2/EP4 receptors, a reporter gene driven by a cAMP Response Element (CRE) can be used to quantify receptor activation.

Objective: To measure the transcriptional activation resulting from EP2/EP4 receptor agonism by this compound.

Methodology:

-

Cell Culture & Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the EP receptor of interest and another containing a reporter gene (e.g., Luciferase or SEAP) downstream of a CRE promoter.[16][17]

-

Cell Plating: Plate the transfected cells into 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound and controls.

-

Incubation: Incubate the cells for a longer period (e.g., 6-24 hours) to allow for transcription and translation of the reporter protein.

-

Signal Detection:

-

For Luciferase: Add a substrate (e.g., luciferin) and measure the resulting luminescence.[18]

-

For SEAP (Secreted Alkaline Phosphatase): Collect the cell culture supernatant and add a chemiluminescent or colorimetric substrate to measure enzyme activity.

-

-

Data Analysis: Generate dose-response curves by plotting the reporter signal against the log of the compound concentration to determine EC50 values.

Conclusion

This compound is a recognized metabolite of misoprostol, formed via the oxidation of the primary active metabolite, misoprostol acid.[6] While the prostaglandin signaling pathways engaged by misoprostol acid through EP2, EP3, and EP4 receptors are well-defined, the specific pharmacological activity of this compound remains to be fully characterized. It is generally considered an inactive metabolite in the clearance pathway.

To definitively establish its role, the experimental protocols detailed in this guide provide a robust framework for investigating its receptor binding affinity and functional effects on cAMP signaling and downstream gene expression. Such studies would be invaluable for drug development professionals seeking a complete understanding of misoprostol's metabolic and pharmacodynamic profile.

References

- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | A Relative Bioavailability Study of Two Misoprostol Formulations Following a Single Oral or Sublingual Administration [frontiersin.org]

- 3. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]

- 4. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]

- 8. This compound, 50ΜG | Labscoop [labscoop.com]

- 9. misoprostol.org [misoprostol.org]

- 10. Misoprostol - Wikipedia [en.wikipedia.org]

- 11. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. biocompare.com [biocompare.com]

- 17. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. researchgate.net [researchgate.net]

in vitro biological activity of tetranor-Misoprostol

An In-Depth Technical Guide to the In Vitro Biological Activity of Tetranor-Misoprostol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data on the in vitro biological activity of this compound is limited in publicly available scientific literature. This guide summarizes the known metabolic pathway of its parent compound, misoprostol (B33685), and extrapolates the potential biological activities of this compound based on the extensive research conducted on misoprostol and its primary active metabolite, misoprostol acid. The experimental protocols provided are generalized for prostaglandin (B15479496) analogs and would be applicable for the study of this compound.

Introduction

This compound is a principal and more polar metabolite of misoprostol, a synthetic analog of prostaglandin E1 (PGE1).[1][2] Misoprostol undergoes rapid de-esterification to its active metabolite, misoprostol acid (SC-30695), which is then further metabolized via beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction of the ketone to form various metabolites, including the tetranor derivatives.[3][4] Given that misoprostol acid is pharmacologically active, its metabolites, such as this compound, are of significant interest for understanding the complete pharmacological profile of the parent drug.

This guide provides a comprehensive overview of the inferred in vitro biological activity of this compound, based on the known activities of misoprostol. It includes receptor binding characteristics, effects on intracellular signaling pathways, and influences on cellular processes.

Metabolic Pathway of Misoprostol

The metabolic conversion of misoprostol is a critical aspect of its pharmacology. The initial and rapid de-esterification to misoprostol acid is followed by further metabolic changes.

Prostaglandin Receptor Binding and Activation

Misoprostol is known to be an agonist at several E-type prostanoid (EP) receptors, specifically EP2, EP3, and EP4.[5][6] It is highly probable that this compound would also interact with these receptors, though its affinity and potency may differ.

Quantitative Data for Misoprostol

The following table summarizes the binding affinities (Ki) of misoprostol for various prostaglandin receptors. This data serves as a reference point for the potential receptor interactions of this compound.

| Receptor Subtype | Ligand | Ki (nM) | Cell Line/Tissue | Reference |

| EP2 | Misoprostol | 34 | Recombinant | [6] |

| EP3 | Misoprostol | 7.9 | Recombinant | [6] |

| EP4 | Misoprostol | 23 | Recombinant | [6] |

Intracellular Signaling Pathways

The activation of EP receptors by prostaglandin analogs like misoprostol initiates downstream signaling cascades. The primary pathways involve the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels and intracellular calcium mobilization.

cAMP Signaling Pathway

Misoprostol has been shown to increase intracellular cAMP levels, particularly through its agonistic activity at EP2 and EP4 receptors, which are coupled to Gs proteins and stimulate adenylyl cyclase.[5][6][7] Conversely, its interaction with the Gi-coupled EP3 receptor can lead to an inhibition of adenylyl cyclase and a decrease in cAMP.

Cellular and Physiological Effects

Based on the known in vitro activities of misoprostol, this compound is anticipated to influence several cellular processes.

Anti-inflammatory Effects

Misoprostol exhibits anti-inflammatory properties by modulating cytokine production.[8][9][10] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1, while in some contexts, it can enhance the production of the anti-inflammatory cytokine IL-10.[5] These effects are largely mediated through the cAMP pathway.

Effects on Cell Proliferation and Migration

Studies on misoprostol have shown that it can influence cell proliferation and migration, particularly in the gastric mucosa, where it promotes hyperplasia.[11][12] However, in other cell types, such as trophoblast cells, misoprostol has been found to have no significant effect on proliferation and migration.[13] The effect of this compound on cell proliferation is likely to be cell-type dependent.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the in vitro biological activity of this compound.

Radioligand Binding Assay for Prostaglandin Receptors

Objective: To determine the binding affinity (Ki) of this compound for specific prostaglandin receptors (e.g., EP2, EP3, EP4).

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human prostaglandin receptor of interest (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand specific for the receptor (e.g., [³H]-PGE2), and varying concentrations of unlabeled this compound (competitor).

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro cAMP Measurement Assay

Objective: To determine the effect of this compound on intracellular cAMP levels.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells expressing the prostaglandin receptor of interest into a 96-well plate and culture overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Cell Viability/Proliferation Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).

-

-

Viability/Proliferation Assessment:

-

Use a colorimetric assay such as the MTT or WST-1 assay.

-

Add the assay reagent to the wells and incubate for a specified time. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.

-

Measure the absorbance of the formazan product using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis:

-

Express the results as a percentage of the viability of untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value if the compound is cytotoxic.

-

Conclusion

While direct experimental data on the in vitro biological activity of this compound is currently sparse, its role as a major metabolite of the pharmacologically active compound misoprostol suggests that it likely possesses significant biological activity. Based on the known pharmacology of misoprostol, it is reasonable to hypothesize that this compound interacts with EP receptors, modulates cAMP signaling, and influences cellular processes such as inflammation and proliferation. Further in vitro studies employing the detailed protocols outlined in this guide are necessary to fully elucidate the specific pharmacological profile of this compound and its contribution to the overall effects of its parent drug.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Misoprostol Stimulates cAMP Generation in Human Leukocytes: Synergy with Colchicine Suggests a New Potential for Established Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preliminary Studies of in vitro and in vivo Effects of Misoprostol on Th-1 and Th-2 Cytokine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of the prostaglandin analogue, misoprostol, on cell proliferation and cell migration in the canine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of misoprostol on cell migration and transit in the dog stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of mifepristone and misoprostol on the expression of TRIM22 in trophoblast cells [yxbwk.njournal.sdu.edu.cn]

The Utility of Tetranor-Misoprostol as a Biomarker for Misoprostol Intake: A Technical Assessment

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely utilized therapeutic agent for its gastric cytoprotective and potent uterotonic effects. Accurate monitoring of misoprostol intake is critical in both clinical and forensic settings. While the primary active metabolite, misoprostol acid, is the established biomarker for assessing recent exposure, interest has extended to downstream metabolites such as tetranor-misoprostol for potentially offering a longer detection window. This technical guide provides a comprehensive overview of the current scientific landscape regarding the use of this compound as a biomarker.

It is important to note at the outset that while this compound is a known catabolite in the metabolic cascade of misoprostol, the existing body of scientific literature is heavily focused on misoprostol acid as the definitive biomarker. There is a notable scarcity of quantitative data, validated analytical methodologies, and specific pharmacokinetic profiles for this compound. Consequently, this guide will primarily detail the robust data available for misoprostol acid as the current gold standard for monitoring misoprostol intake, while also contextualizing the potential, yet currently unsubstantiated, role of this compound.

The Metabolic Pathway of Misoprostol

Misoprostol undergoes rapid and extensive metabolism upon administration. The parent compound is a pro-drug that is quickly de-esterified to its biologically active free acid metabolite, misoprostol acid (SC-30695).[1][2] This conversion is so swift that misoprostol itself is often undetectable in plasma.[3] Misoprostol acid is then subject to further metabolic degradation through processes analogous to fatty acid oxidation. This includes beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to the formation of more polar, inactive metabolites such as dinor and tetranor derivatives that are primarily excreted in the urine.[2][4]

Misoprostol Acid: The Primary Biomarker of Intake

The rapid and complete conversion of misoprostol to misoprostol acid establishes the latter as the most reliable and direct biomarker for assessing recent misoprostol administration.[3] Pharmacokinetic studies have extensively characterized the absorption, distribution, metabolism, and excretion of misoprostol acid following various routes of administration.

Pharmacokinetic Data of Misoprostol Acid

The pharmacokinetic profile of misoprostol acid is significantly influenced by the route of administration. The following tables summarize key quantitative parameters from clinical studies.

| Route of Administration (400 µg Dose) | Peak Plasma Concentration (Cmax) (pg/mL) | Time to Peak Concentration (Tmax) (minutes) | Area Under the Curve (AUC) (pg·h/mL) |

| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |

| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |

| Vaginal | 125.2 ± 53.8 | 75.0 (approx.) | 433.7 ± 182.6 |

| Buccal | 264.8 (approx.) | 15-120 | 519.6 (approx.) |

Data compiled from multiple sources.

This compound: An Exploratory Biomarker

This compound is a downstream product of misoprostol acid metabolism.[2][4] As a more polar and terminally metabolized compound, it is hypothesized that this compound may have a longer half-life and thus a wider detection window in urine compared to misoprostol acid in plasma. However, there is a significant lack of empirical data to support this hypothesis in the context of misoprostol intake. The majority of studies on prostaglandin metabolism focus on endogenous prostaglandins (B1171923) rather than synthetic analogs like misoprostol.

The potential utility of this compound as a long-term biomarker is an area that warrants further investigation. Such research would necessitate the development and validation of sensitive analytical methods for its quantification in biological matrices, followed by comprehensive pharmacokinetic studies to establish its concentration-time profile and correlation with misoprostol dosage.

Experimental Protocols for Biomarker Quantification

The quantification of misoprostol acid in biological samples, primarily plasma and serum, is typically achieved using highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting misoprostol acid from a complex biological matrix is solid-phase extraction.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Internal standard (e.g., deuterated misoprostol acid)

-

SPE cartridges (e.g., Oasis HLB)

-

Water

-

Ethyl acetate

-

Formic acid

Protocol:

-

Sample Pre-treatment: To 1 mL of plasma, add the internal standard solution. Acidify the sample with formic acid.

-

SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol and then water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a solution of water and methanol to remove interfering substances.

-

Elution: Elute the analyte (misoprostol acid) and internal standard from the cartridge using ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Illustrative Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Illustrative Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Misoprostol Acid: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Collision Energy and other parameters: Optimized for the specific instrument and analytes.

Conclusion and Future Directions

Future research should be directed towards filling the knowledge gap concerning this compound. This would involve:

-

The chemical synthesis of a certified this compound standard.

-

The development and validation of a sensitive and specific analytical method for its quantification in biological matrices, particularly urine.

-

Conducting comprehensive pharmacokinetic studies in humans to determine its formation rate, elimination half-life, and the time course of its excretion following misoprostol administration.

-

Establishing a clear correlation between the administered dose of misoprostol and the concentration of this compound in biological fluids.

Such studies would be instrumental in determining whether this compound can indeed serve as a valuable long-term biomarker for misoprostol intake, thereby complementing the information provided by the analysis of misoprostol acid.

References

The Discovery and Initial Characterization of Tetranor-Misoprostol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of tetranor-Misoprostol, a key metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). The document delves into the metabolic pathway, physicochemical properties, and analytical methodologies for the detection of this compound.

Introduction

Misoprostol is a widely used medication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological purposes.[1] Following administration, Misoprostol, a prodrug, undergoes rapid and extensive metabolism to exert its therapeutic effects and to be eliminated from the body. One of the key metabolites in this elimination pathway is this compound. Understanding the formation and characteristics of this metabolite is crucial for a complete pharmacokinetic and toxicological profile of Misoprostol.

Discovery and Metabolic Pathway

The formation of this compound as a metabolite of Misoprostol was first reported in a 1985 study by Schoenhard, Oppermann, and Kohn.[2][3][4] This seminal work described the metabolic fate of radiolabelled Misoprostol in both laboratory animals and humans.

The metabolic cascade leading to this compound begins with the rapid de-esterification of the parent drug, Misoprostol, into its pharmacologically active metabolite, misoprostol acid (SC-30695).[1][2][5] Subsequently, misoprostol acid undergoes further biotransformation. The formation of this compound occurs through beta-oxidation of the alpha side chain of misoprostol acid.[2] This process involves the removal of two successive two-carbon units, leading to the formation of dinor and then tetranor metabolites.[5][6] This metabolic process has been observed in species including rats, dogs, and monkeys.[4]

Physicochemical Characterization

Initial characterization of this compound has been primarily driven by its role as a metabolite and its availability as a research chemical. The following tables summarize the key physicochemical properties of this compound based on data from commercial suppliers of analytical standards.

Table 1: Chemical Identity of this compound

| Property | Value |

| Formal Name | 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid |

| Alternate Names | 2,3,4,5-Tetranor-Misoprostol Acid |

| Molecular Formula | C₁₇H₂₈O₅[4] |

| Formula Weight | 312.4 g/mol [4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Purity | ≥95% (as a solution in acetonitrile)[4][7] |

| Formulation | Typically supplied as a solution in acetonitrile[4][7] |

| Solubility | - DMF: 100 mg/ml- DMSO: 50 mg/ml- Ethanol: 50 mg/ml- PBS (pH 7.2): 1 mg/ml[4] |

| Storage | -80°C[4][7] |

| Stability | ≥ 2 years at -80°C[4] |

Experimental Protocols: Analytical Detection

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting misoprostol acid and its metabolites from biological samples like plasma or whole blood involves solid phase extraction.

Objective: To isolate analytes from the biological matrix and concentrate them for analysis.

Materials:

-

Oasis MAX Cartridges

-

Water

-

Centrifuge

Protocol:

-

Sample Pre-treatment: Centrifuge the whole blood or plasma sample to separate cellular components.

-

Cartridge Conditioning: Condition the Oasis MAX cartridge with methanol followed by water.

-

Sample Loading: Load the pre-treated biological sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a water:methanol solution (e.g., 9:1) to remove interfering substances.

-

Elution: Elute the analytes of interest using methanol.

-

Reconstitution: Evaporate the eluent and reconstitute the residue in an appropriate solvent for injection into the analytical instrument.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem quadrupole mass spectrometer

Chromatographic Conditions (Example):

-

Column: ACQUITY UPLC BEH C18 (1.7 µm; 2.1 X 50 mm)

-

Mobile Phase: A gradient of methanol and an aqueous solution (e.g., 0.1% ammonium (B1175870) hydroxide).

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly activated by this compound. The primary focus of pharmacological studies has been on the parent drug, Misoprostol, which is a prostaglandin E1 analog. Misoprostol exerts its effects by binding to prostaglandin E receptors (EP receptors), leading to various downstream cellular responses. Given that this compound is a metabolite formed during the elimination process, it is generally considered to be pharmacologically less active than the parent acid. Further research is required to determine if this compound has any significant biological activity or interaction with cellular signaling pathways.

Conclusion

The discovery of this compound was a key step in understanding the comprehensive metabolic fate of Misoprostol. While the initial characterization was limited, modern analytical techniques have enabled its sensitive and specific detection in biological fluids, which is critical for detailed pharmacokinetic and forensic investigations. The physicochemical properties of this more polar metabolite are now well-defined through the availability of analytical standards. Future research may explore any potential biological activity of this compound, although it is currently understood primarily as a product of the metabolic clearance of its active precursor, misoprostol acid.

References

- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]

- 4. caymanchem.com [caymanchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Abortion after deliberate Arthrotec® addition to food. Mass spectrometric detection of diclofenac, misoprostol acid, and their urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sapphire Bioscience [sapphirebioscience.com]

Methodological & Application

Application Note: Quantitative Analysis of Tetranor-Misoprostol in Human Urine using UPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of tetranor-misoprostol, a major metabolite of the synthetic prostaglandin (B15479496) E1 analog misoprostol (B33685), in human urine. The procedure employs a solid-phase extraction (SPE) for sample clean-up, followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method provides the high selectivity and sensitivity required for pharmacokinetic and clinical research studies involving misoprostol administration. The validated method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in a research setting.

Introduction

Misoprostol is a widely used medication for various indications, including the prevention of NSAID-induced gastric ulcers and for obstetric and gynecological purposes. Following administration, misoprostol is rapidly de-esterified to its active metabolite, misoprostol acid.[1][2][3] This active form is then further metabolized through beta- and omega-oxidation to form more polar, inactive metabolites, such as this compound, which are primarily excreted in the urine.[1][2] The quantification of urinary this compound provides a non-invasive approach to assess misoprostol metabolism and systemic exposure. The complexity of the urine matrix necessitates a highly selective and sensitive analytical method. UPLC-MS/MS offers the required specificity and low detection limits for the accurate measurement of this metabolite.

Experimental Protocols

Sample Collection and Storage

Proper handling and storage of urine samples are critical to ensure the stability of prostaglandin metabolites.

Materials:

-

Sterile, polypropylene (B1209903) urine collection containers

-

-80°C freezer

-

Aliquot tubes (polypropylene)

Procedure:

-

Collect mid-stream urine samples in sterile containers.

-

To minimize degradation, place the samples on ice immediately after collection and process as soon as possible.

-

For short-term storage (up to 24 hours), samples can be kept at 4°C.

-

For long-term storage, aliquot urine into smaller volumes to prevent multiple freeze-thaw cycles and store at -80°C. Samples are stable for at least two years under these conditions.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and purification of this compound from the urine matrix using a C18 SPE cartridge. This step is crucial for removing interfering substances prior to UPLC-MS/MS analysis.

Materials:

-

C18 SPE cartridges

-

Internal Standard (IS) solution (e.g., this compound-d6)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to remove any particulate matter.

-

Transfer 1 mL of the urine supernatant to a clean tube.

-

Spike the sample with an appropriate amount of internal standard solution.

-